Technical Guide: Characterization and Synthesis of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Technical Guide: Characterization and Synthesis of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Executive Summary
This technical guide provides a comprehensive framework for the synthesis, structural characterization, and functional evaluation of 5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol . As a pharmacophore, the 1,2,4-triazole-3-thiol core is a "privileged structure" in medicinal chemistry, offering versatile binding motifs for antimicrobial, anti-inflammatory, and anticancer targets. This guide focuses on the specific 4-ethyl-5-(4-bromophenyl) derivative, highlighting the critical role of the bromine atom as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) and the thiol-thione tautomerism that dictates its reactivity and spectral signature.
Molecular Architecture & Tautomeric Equilibrium
Understanding the structural dynamics of this molecule is a prerequisite for accurate characterization. 1,2,4-triazole-3-thiols do not exist as static structures; they undergo prototropic tautomerism.
The Thione-Thiol Equilibrium
While often chemically named as a thiol (-SH) , experimental evidence (X-ray crystallography and NMR in polar solvents) confirms that the thione (=S) tautomer is the predominant species in the solid state and in solution (DMSO, MeOH).
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Thione Form (1H-1,2,4-triazole-3(2H)-thione): Characterized by a C=S double bond and an N-H proton.[1] This is the stable form.
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Thiol Form (1H-1,2,4-triazole-3-thiol): Characterized by a C-SH single bond.[1] This form is often transient but becomes relevant during S-alkylation reactions under basic conditions.
Halogen Bonding Potential
The 4-bromophenyl moiety is not merely a lipophilic spacer. The bromine atom acts as a Halogen Bond (XB) donor . In crystal engineering and protein binding, the localized region of positive electrostatic potential on the bromine (the
Figure 1: Tautomeric equilibrium between the thione and thiol forms, alongside key structural motifs.
Synthetic Pathway & Process Control
The synthesis follows a robust two-step sequence: nucleophilic addition followed by base-catalyzed cyclodehydration.
Reaction Scheme
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Step 1 (Addition): 4-Bromobenzohydrazide reacts with Ethyl isothiocyanate to form the thiosemicarbazide intermediate.
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Step 2 (Cyclization): The intermediate undergoes intramolecular cyclization in aqueous NaOH, followed by acidification to yield the triazole.
Detailed Protocol
Materials
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4-Bromobenzohydrazide (1.0 eq)
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Ethyl isothiocyanate (1.1 eq)
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Sodium Hydroxide (2M aq)
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Hydrochloric Acid (10%)
Workflow
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Formation of Thiosemicarbazide:
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Dissolve 4-bromobenzohydrazide (e.g., 10 mmol) in refluxing ethanol (20 mL).
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Add ethyl isothiocyanate (11 mmol) dropwise.
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Reflux for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
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Checkpoint: The intermediate (1-(4-bromobenzoyl)-4-ethylthiosemicarbazide) may precipitate upon cooling. If so, isolate it; otherwise, proceed directly (one-pot).
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Cyclization:
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Add 2M NaOH (20 mL) to the reaction mixture.
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Reflux for 4 hours.[4] The solution becomes clear as the triazole salt forms.
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Cool to room temperature. Filter off any insoluble impurities.
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Workup & Isolation:
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Acidify the filtrate with 10% HCl to pH 2–3. Caution: Perform in a fume hood; H2S or residual isothiocyanate vapors may be released.
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The product will precipitate as a white/off-white solid.
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Filter, wash with cold water, and recrystallize from Ethanol/Water.
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Figure 2: Step-wise synthetic workflow for the target triazole.
Spectroscopic Characterization
This section details the expected spectral data necessary to validate the structure.
Infrared Spectroscopy (FT-IR)
The IR spectrum will confirm the thione tautomer in the solid state.
| Functional Group | Frequency (cm⁻¹) | Diagnostic Feature |
| N-H Stretch | 3100 – 3300 | Broad band (indicates thione form). |
| C-H (Ar) | 3000 – 3100 | Weak aromatic C-H stretches. |
| S-H Stretch | ~2550 | Usually Absent or very weak (confirms thione dominance). |
| C=N Stretch | 1590 – 1610 | Characteristic triazole ring breathing. |
| C=S Stretch | 1240 – 1280 | Strong intensity; diagnostic for thione. |
| C-Br Stretch | 600 – 700 | Fingerprint region. |
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 is recommended due to solubility and exchange properties.
¹H NMR (400 MHz, DMSO-d6)
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δ 13.5 – 14.0 ppm (1H, s, broad): The N-H proton of the triazole ring. Note: This signal disappears upon D2O shake.
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δ 7.70 – 7.80 ppm (2H, d, J ~8.5 Hz): Aromatic protons ortho to the bromine.
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δ 7.50 – 7.60 ppm (2H, d, J ~8.5 Hz): Aromatic protons meta to the bromine (ortho to triazole).
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Pattern: Distinct AA'BB' system characteristic of para-substitution.
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δ 3.90 – 4.10 ppm (2H, q, J ~7.2 Hz): Methylene protons (-CH₂-) of the N-ethyl group.
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δ 1.10 – 1.30 ppm (3H, t, J ~7.2 Hz): Methyl protons (-CH₃) of the N-ethyl group.
¹³C NMR (100 MHz, DMSO-d6)
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δ ~167.0 ppm: C=S (C3 of triazole). Most deshielded carbon.
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δ ~150.5 ppm: C=N (C5 of triazole).
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δ ~132.0 ppm: Aromatic C-H (ortho to Br).
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δ ~130.0 ppm: Aromatic C-H (ortho to triazole).
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δ ~125.0 ppm: Aromatic C-Br (Ipso).
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δ ~124.0 ppm: Aromatic C-Triazole (Ipso).
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δ ~39.0 ppm: N-CH₂ (Often obscured by DMSO solvent peak).
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δ ~14.0 ppm: -CH₃.[5]
Mass Spectrometry (ESI-MS)
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Molecular Formula: C₁₀H₁₀BrN₃S
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Molecular Weight: 284.18 g/mol
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Observed Ions [M+H]⁺:
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m/z 284 (⁷⁹Br isotope)
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m/z 286 (⁸¹Br isotope)
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Isotope Pattern: A distinct 1:1 doublet ratio for the molecular ion peaks is the definitive signature of the mono-brominated system.
Functional Derivatization & Biological Potential[1][6][7][8][9][10][11]
S-Alkylation (Mannich Bases & Thioethers)
The thione group is a soft nucleophile. Reaction with alkyl halides (e.g., benzyl chloride) in the presence of a base (K₂CO₃) yields S-alkylated derivatives .
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Mechanism:[6] The base deprotonates the N-H, shifting electron density to the sulfur (thiolate anion), which attacks the electrophile.
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Utility: This restores the aromaticity of the triazole ring, often enhancing antifungal potency.
Biological Applications
Based on the structure-activity relationship (SAR) of 4,5-disubstituted triazoles:
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Antimicrobial: The N-C=S linkage is toxic to bacterial cell walls. The 4-Br substituent increases lipophilicity (LogP), aiding membrane penetration.
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Anticancer: Similar analogs inhibit EGFR or tubulin polymerization. The bromine atom allows for late-stage diversification into biaryl systems via Suzuki coupling to optimize these interactions.
References
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Tautomerism & Alkylation
- Source: MDPI (Molecules).
- Title: Synthesis and Characterization of 4-(4-bromophenyl)
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URL:[Link]
- Relevance: Confirms thione dominance in NMR and S-alkyl
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General Synthesis of 1,2,4-Triazole-3-thiols
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Biological Activity Profile
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IR Spectral Analysis
Sources
- 1. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 5. 1,2,4-Triazole(288-88-0) IR Spectrum [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
